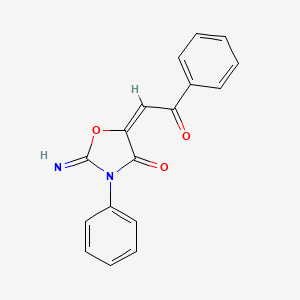![molecular formula C14H12N2S B14377982 2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine CAS No. 90070-20-5](/img/structure/B14377982.png)
2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine is a compound belonging to the thienodiazepine class. Thienodiazepines are structurally related to benzodiazepines, with a thiophene ring replacing the benzene ring. This compound is known for its psychoactive properties and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine involves several steps, including the formation of the thiophene ring and the diazepine ring. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Applications De Recherche Scientifique
2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thienodiazepine derivatives.
Biology: Studied for its interactions with biological receptors, particularly GABA receptors.
Medicine: Investigated for its potential anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine exerts its effects by binding to the benzodiazepine receptor site on the GABA receptor. This enhances the efficiency and effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory effects in the central nervous system . The molecular targets include GABA receptors, and the pathways involved are primarily related to the modulation of neuronal excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Etizolam: A thienodiazepine with similar anxiolytic and sedative properties.
Triazolam: A benzodiazepine with a triazole ring, used for its hypnotic effects.
Alprazolam: A benzodiazepine with a triazole ring, known for its anxiolytic properties.
Uniqueness
2-Methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. The presence of the thiophene ring enhances its binding affinity to GABA receptors, making it a valuable compound for research in neuropharmacology .
Propriétés
Numéro CAS |
90070-20-5 |
|---|---|
Formule moléculaire |
C14H12N2S |
Poids moléculaire |
240.33 g/mol |
Nom IUPAC |
2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine |
InChI |
InChI=1S/C14H12N2S/c1-10-7-12(11-5-3-2-4-6-11)16-14-9-17-8-13(14)15-10/h2-6,8-9H,7H2,1H3 |
Clé InChI |
CZDPXYRUSDHNKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CSC=C2N=C(C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl[(cyclopent-1-en-1-yl)oxy]diphenylsilane](/img/structure/B14377918.png)

![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)

![4-Chloro-2-ethyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14377932.png)

![1-[(4-Methylpiperazin-1-yl)methyl]naphthalen-2-ol](/img/structure/B14377941.png)
![1-Methyl-4-{[5-(propane-1-sulfinyl)pentyl]oxy}benzene](/img/structure/B14377950.png)


![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
